molecular formula C19H16ClNO3 B1420634 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-47-6

2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420634
M. Wt: 341.8 g/mol
InChI Key: GDSCXIDZQLUKMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, a method for preparing 2,5-dimethoxy phenylethylamine, which shares some structural similarities with the compound , involves a Friedel-Crafts reaction between 1,4-dimethoxy benzene and chloracetyl chloride to obtain Alpha-chlorine-2, 5-dimethoxy acetophenone .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and refractive index. For (2,5-Dimethoxyphenyl)acetyl chloride, a related compound, the boiling point is 118 °C/0.8 mmHg, and the density is 1.227 g/mL at 25 °C .

Scientific Research Applications

  • Organometallic Chemistry : One study discusses the reaction between α-trimethylsilyl-8-methylquinoline and palladium acetate, leading to the formation of organometallic compounds with applications in catalysis and material science (Pereira, Pfeffer, & Rotteveel, 1989).

  • Synthesis of Novel Compounds : A different study reports on the synthesis of [4, 5-Dimethoxy-α-(3, 4-dimethoxyphenyl)- o -tolyl] acetonitrile, showcasing the complexity and versatility of reactions involving dimethoxyphenyl compounds (Fujii, Ueno, & Mitsukuchi, 1971).

  • Pharmaceutical Chemistry : Another study highlights the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using 2-(2-amino-4,5-dimethoxyphenyl) as intermediates, indicating potential applications in drug development (Phillips & Castle, 1980).

  • Chemical Analysis : The use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography demonstrates its role in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).

  • Antimicrobial and Antioxidant Properties : A study on the synthesis of novel hexahydropyrimido[4,5-b]quinoline derivatives for antimicrobial and antioxidant evaluation signifies the compound's potential in bioactive material research (Gouhar et al., 2017).

  • Material Science and Molecular Structure Analysis : Research into the synthesis and structural analysis of antioxidants and antitumor agents like 2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one shows its application in material science and molecular structure analysis (Parry et al., 2021).

Safety And Hazards

The safety and hazards of a compound are typically determined by its physical and chemical properties, as well as its reactivity. For (2,5-Dimethoxyphenyl)acetyl chloride, a related compound, it is classified as a combustible, corrosive hazardous material .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11-5-4-6-13-14(19(20)22)10-16(21-18(11)13)15-9-12(23-2)7-8-17(15)24-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSCXIDZQLUKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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